4-Butylquinoline
Description
Overview of Quinolines as Privileged Heterocyclic Scaffolds in Academic Inquiry
Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbohrium.com This designation stems from the ability of the quinoline nucleus to serve as a versatile template in drug design, leading to compounds with a wide spectrum of biological activities. nih.govnih.govorientjchem.org The unique structure of quinoline allows for various chemical modifications, enabling the synthesis of novel compounds with enhanced pharmacological properties. orientjchem.org
The significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic compounds with diverse therapeutic applications. mdpi.commdpi.com These applications include roles as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents. nih.govnih.govontosight.ai The ability of quinoline derivatives to interact with a variety of biological targets makes them a focal point in the quest for new and effective therapeutic agents. researchgate.net
Historical Context of Quinoline Chemistry and the Evolution of Alkyl Quinoline Research
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govresearchgate.net A pivotal moment in its history was the development of the Skraup synthesis in 1880, which provided the first laboratory method for synthesizing the quinoline scaffold. numberanalytics.com This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org Following the Skraup synthesis, several other named reactions were developed for the synthesis of quinoline and its derivatives, including the Friedländer, Doebner-von Miller, and Conrad-Limpach syntheses. numberanalytics.comiipseries.orgarabjchem.org
The exploration of alkyl-substituted quinolines has been a continuous area of research. The introduction of alkyl groups, such as a butyl group, onto the quinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity. vulcanchem.comontosight.ai This modification can, in turn, affect its biological activity and potential applications in various fields, including pharmaceuticals and materials science. ontosight.aiontosight.ai
Research Rationale and Scope: Emphasizing 4-Butylquinoline within Advanced Organic Synthesis and Biological Applications
The specific focus on this compound within the broader field of quinoline research is driven by the unique properties conferred by the butyl group at the 4-position of the quinoline ring. The synthesis of such polysubstituted quinolines is an active area of investigation, with methods being developed to allow for a variety of substituents at different positions on the quinoline core. rsc.org
The rationale for investigating this compound and its derivatives spans both advanced organic synthesis and biological applications. In synthesis, the development of efficient and regioselective methods for introducing the butyl group and other functionalities onto the quinoline scaffold is a key objective. acs.org From a biological perspective, the butyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets. vulcanchem.com This has led to the exploration of this compound derivatives for a range of potential therapeutic uses.
Current Landscape of Scholarly Investigations on this compound Derivatives
Current research on this compound derivatives is multifaceted, exploring their synthesis and potential applications. For instance, studies have focused on the regioselective synthesis of halogenated this compound derivatives, such as 3,6-dibromo-4-butylquinoline, through acid-promoted cycloaddition reactions. acs.org
Furthermore, the broader class of 4-quinolone derivatives, which are structurally related to this compound, is under intense investigation for its activity against Gram-positive bacteria. nih.gov The development of new derivatives is aimed at overcoming drug resistance in pathogens. nih.gov While not directly about this compound, this research highlights the general interest in modifying the 4-position of the quinoline ring to achieve desired biological outcomes. The synthesis of various quinoline derivatives, including those with alkyl substitutions, continues to be a dynamic field, with new methodologies and applications emerging from ongoing scholarly work. rsc.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
74808-78-9 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butylquinoline and Its Analogues
Regioselective Butylation Strategies on the Quinoline (B57606) Nucleus
Introducing an alkyl group, such as a butyl substituent, at a specific position on the quinoline ring presents a considerable challenge due to the electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, complicating traditional methods.
Friedel-Crafts Alkylation Protocols and Catalyst Optimization
The direct Friedel-Crafts alkylation of quinoline is inherently problematic. The nitrogen atom, being a Lewis base, readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a salt, which deactivates the catalyst and makes the quinoline ring highly electron-deficient and thus resistant to electrophilic attack. quora.com
To overcome these limitations, research has focused on catalyst optimization and substrate modification. While direct butylation of the parent quinoline remains inefficient, strategies involving modified quinoline precursors have been explored. For instance, using quinoline-N-oxides can alter the reactivity of the ring. A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and specific alkylating agents has been shown to afford functionalized quinolines, proceeding through an intermediate quinolyl enolonium ion. rsc.org However, achieving regioselectivity at the C4-position for a simple butyl group remains a significant synthetic hurdle via this method.
Table 1: Challenges and Optimization in Friedel-Crafts Alkylation of Quinoline
| Challenge | Description | Potential Solution/Optimization |
|---|---|---|
| Catalyst Deactivation | The Lewis basic nitrogen of quinoline neutralizes the Lewis acid catalyst (e.g., AlCl₃). quora.com | Use of stronger catalysts or a large excess of the catalyst. |
| Ring Deactivation | The formation of the N-Lewis acid complex strongly deactivates the ring towards electrophilic substitution. quora.com | Modification of the substrate, such as using quinoline-N-oxide, to alter electronic properties. rsc.org |
| Poor Regioselectivity | Even if the reaction proceeds, it often yields a mixture of isomers, with substitution occurring on the benzene (B151609) ring rather than the pyridine (B92270) ring. | Employing directing groups on the quinoline scaffold to favor substitution at a specific position. |
Direct Alkylation Approaches for 4-Butylquinoline Construction
Direct C-H alkylation offers an atom-economical alternative to classical cross-coupling reactions. While direct C-H butylation at the C4 position of quinoline is challenging, various modern synthetic methods have been developed for the regioselective alkylation of the quinoline core.
One effective strategy involves the use of pre-functionalized quinolines. For example, this compound has been synthesized from 4-bromoquinoline (B50189) and n-butylboronic acid via a Suzuki coupling reaction. While not a direct C-H functionalization, this represents a direct and high-yielding route to the final product from a readily accessible precursor.
More advanced C-H activation methodologies are also emerging. Zinc-promoted direct C2 or C4-selective alkylation of quinolines using 1,1-diborylalkanes as the alkyl source has been reported. organic-chemistry.org While this method shows excellent regioselectivity for C4-alkylation with simple pyridine, its application to quinoline often favors C2-alkylation. organic-chemistry.org Further development is required to steer the selectivity towards the C4 position for substrates like quinoline.
Cyclization Reactions for the Formation of the this compound Ring System
Building the quinoline ring from acyclic precursors is a powerful and widely used strategy. These methods allow for the precise placement of substituents, like the butyl group at the C4-position, by selecting appropriately substituted starting materials.
Pfitzinger Reaction Applications with Butyl-Containing Precursors
The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. mdpi.comwikipedia.org The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org
To synthesize a precursor for this compound using this method, a ketone containing a butyl group adjacent to a methylene, such as 2-hexanone (B1666271) (methyl butyl ketone), would be reacted with isatin. The reaction would yield 2-methyl-3-propylquinoline-4-carboxylic acid. Subsequent decarboxylation would be required to obtain the corresponding quinoline. To place the butyl group at the C4 position directly, more complex precursors would be necessary, making this route less direct for this compound itself but valuable for its analogues. iipseries.orgresearchgate.net
Table 2: Pfitzinger Reaction with Butyl-Containing Ketones
| Isatin Precursor | Butyl-Containing Ketone | Expected Product (after decarboxylation) | Reference |
|---|---|---|---|
| Isatin | 2-Hexanone | 2-Methyl-3-propylquinoline | researchgate.net |
| Isatin | 3-Heptanone (ethyl butyl ketone) | 2-Ethyl-3-propylquinoline | researchgate.net |
Gould-Jacobs Cyclization and Related Methodologies for Quinolin-4-ones
The Gould-Jacobs reaction is a classic method that constructs the quinolin-4-one scaffold, a key intermediate for many quinoline derivatives. rsc.orgwikipedia.org The process begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the corresponding quinolin-4-one (which exists in tautomeric equilibrium with 4-hydroxyquinoline). wikipedia.org
To prepare a precursor for this compound, an aniline substituted with a butyl group could be used, although this would place the butyl group on the benzene portion of the ring. To achieve substitution at the C4-position, the standard Gould-Jacobs protocol is not directly applicable. However, modifications and related cyclization strategies starting from different precursors can be envisioned. The primary utility of the Gould-Jacobs reaction lies in its reliable formation of the 4-quinolone core, which can be further functionalized. researchgate.netd-nb.info
Conrad-Limpach and Friedländer Condensation Strategies for Quinoline Synthesis
Conrad-Limpach Synthesis: The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly temperature, are crucial for regioselectivity. At lower temperatures, reaction at the keto group leads to a Schiff base, which upon heating (typically >250 °C in an inert solvent), cyclizes to form a 4-hydroxyquinoline (B1666331) (4-quinolone). wikipedia.orgquimicaorganica.org To synthesize a this compound precursor, one could react an aniline with a β-ketoester containing a butyl group, such as ethyl 2-butylacetoacetate. This would lead to a 2-methyl-3-butyl-4-hydroxyquinoline. Alternatively, reacting a butyl-substituted aniline would place the substituent on the carbocyclic ring. synarchive.com
Friedländer Condensation: The Friedländer annulation is one of the most direct and versatile methods for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. rsc.orgmdpi.com The reaction is typically catalyzed by an acid or a base. researchgate.net
For the specific synthesis of this compound, 2-aminobenzaldehyde (B1207257) would be reacted with 2-hexanone (methyl butyl ketone). The condensation and subsequent cyclodehydration would yield a mixture of 2-methyl-3-propylquinoline and the desired 4-butyl-2-methylquinoline. A more direct route to this compound involves reacting 2-aminobenzophenone (B122507) with a ketone that can provide the C2 and C3 carbons, though this is a more complex variation. Modern catalysts, such as ceric ammonium (B1175870) nitrate (B79036) nih.gov or various Lewis acids nih.gov, have been shown to improve the efficiency and mildness of the Friedländer reaction, making it a powerful tool for generating a diversity of substituted quinolines. vulcanchem.comrsc.org
Table 3: Comparison of Friedländer Reaction Catalysts for Quinoline Synthesis
| Catalyst System | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate (10 mol%) | Ambient temperature, 45 min | Mild conditions, rapid reaction, good for diversity-oriented synthesis. | nih.gov |
| Triethylammonium hydrogen sulfate | Molten, solvent-free, 100 °C | Non-volatile, non-corrosive, acts as both solvent and catalyst. | nih.gov |
| Zinc triflate | Solvent or neat conditions | Reusable, efficient for functionalized quinolines. | nih.gov |
Exploration of Other Named Reactions for Alkylquinoline Scaffold Formation
While the Friedländer annulation and Doebner-von Miller reaction are cornerstone methods, a variety of other named reactions offer alternative pathways to the quinoline scaffold, each with its own set of advantages and substrate scopes. These reactions are integral to the synthetic chemist's toolkit for creating diverse quinoline derivatives. iipseries.orgrsc.org
Classical methods for constructing the fundamental quinoline structure include the Skraup, Combes, Knorr, Pfitzinger, Conrad-Limpach, and Gould-Jacobs syntheses. iipseries.orgrsc.orgresearchgate.netacs.org The Skraup synthesis , for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline condensed with a β-diketone. iipseries.org The Knorr quinoline synthesis utilizes a β-ketoanilide under acidic conditions. acs.org For the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction , which employs isatin and a carbonyl compound, is a key method. iipseries.orgacs.org
These established methods, while foundational, often require harsh reaction conditions, the use of strong acids, and can generate significant waste. acs.org Modern adaptations and alternative named reactions address some of these limitations. The Povarov reaction , a type of aza-Diels-Alder reaction, provides access to tetrahydroquinolines from N-arylimines and electron-rich alkenes, which can then be oxidized to quinolines. acs.orgsci-rad.com This reaction can be catalyzed by Lewis or Brønsted acids. sci-rad.com
| Named Reaction | Key Reactants | General Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Skraup Synthesis | Aromatic amine, Glycerol, Oxidizing agent | Quinoline | Conc. H₂SO₄ | iipseries.org |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Acid (e.g., H₂SO₄) | iipseries.org |
| Knorr Synthesis | β-Ketoanilide | 2-Hydroxyquinoline (B72897) | Acid (e.g., H₂SO₄) | acs.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base | iipseries.org |
| Povarov Reaction | N-Arylimine, Electron-rich alkene | Tetrahydroquinoline | Lewis or Brønsted acid | sci-rad.com |
Modern Synthetic Techniques and Green Chemistry Principles in Butylquinoline Production
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for producing quinoline derivatives, including this compound. These modern techniques prioritize reduced reaction times, lower energy consumption, and the use of recyclable catalysts, aligning with the principles of green chemistry. numberanalytics.comrsc.org
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.orgmdpi.com This technique has been successfully applied to the synthesis of 4-alkylquinolines.
A notable example is the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride, conducted under solvent-free microwave irradiation. researchgate.netresearchgate.net This method offers significant advantages, including operational simplicity, rapid reaction rates, and high yields for a variety of substituted anilines, making it an efficient route to compounds like this compound. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. cem.comsemanticscholar.org For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines was achieved in significantly shorter times with microwave heating compared to classical methods. nih.gov Similarly, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid with POCl₃ was accomplished in just 50 seconds under microwave irradiation at 600 W. asianpubs.org
The benefits of microwave-assisted synthesis extend to creating complex quinoline-based hybrids. One-pot, three-component reactions under microwave irradiation have been used to efficiently produce dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. acs.org This approach highlights the capacity of MAOS to facilitate multicomponent reactions (MCRs), which are inherently atom-economical and efficient. acs.org
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantages of MAOS | Reference |
|---|---|---|---|---|
| Quinazoline Synthesis | 40 hours | 2 hours | Drastic reduction in reaction time | cem.com |
| 4-Hydroxy-2-quinolinone Synthesis | N/A | 3 minutes | Fast, efficient, simple work-up | semanticscholar.org |
| 2,4-Dichloroquinoline Synthesis | N/A | 50 seconds | Extremely rapid, one-pot synthesis | asianpubs.org |
| 4-Phenoxyquinoline Synthesis | N/A | 10 minutes | Excellent yields, green solvent media | nih.gov |
Catalytic Approaches in Butylquinoline Synthesis
Catalysis is at the heart of modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. numberanalytics.com For the synthesis of this compound and its analogues, various catalytic systems, including heterogeneous and homogeneous catalysts, have been developed to promote sustainable and effective transformations.
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation, recyclability, and reduced environmental impact. numberanalytics.comarabjchem.orgappliedcatalysts.com These catalysts are typically solids, while the reactants are in a liquid or gas phase. wikipedia.org The reaction cycle involves the adsorption of reactants onto the catalyst surface, the chemical reaction at active sites, and the desorption of products. libretexts.org
In the context of quinoline synthesis, solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been employed for the Friedländer condensation. arabjchem.org These catalysts facilitate the reaction between 2-aminoaryl ketones and carbonyl compounds under milder conditions and with shorter reaction times than many traditional methods. A key advantage is that these solid catalysts can be recovered and reused multiple times without a significant loss of activity. arabjchem.org
The "borrowing hydrogen" methodology, which utilizes a domino dehydrogenation-condensation-hydrogenation sequence, is another sustainable approach that can be facilitated by heterogeneous catalysts. rsc.org Supported transition metal catalysts, for example, can be used for the synthesis of quinolines from nitroarenes and alcohols, offering an atom-economical route to these heterocyclic compounds. rsc.org Manganese-based heterogeneous catalysts have also been shown to be effective and recyclable for quinoline synthesis. researchgate.net
Homogeneous transition-metal catalysis is a powerful tool for the synthesis and functionalization of the quinoline core. rsc.orgmdpi.com Metals such as palladium, copper, nickel, and rhodium are widely used to facilitate a range of coupling reactions. numberanalytics.comacs.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are invaluable for introducing substituents onto the quinoline scaffold. numberanalytics.commdpi.com For instance, a one-pot process combining a Suzuki-Miyaura cross-coupling with a C-H functionalization step has been developed, using a single palladium catalyst to form complex, π-extended frameworks from quinoline substrates. soton.ac.ukacs.orgnih.gov This reaction proceeds in high yields and impressively, can be run in the open air without the need for additional ligands, as the quinoline substrate itself can act as a ligand for the palladium catalyst. soton.ac.ukacs.org
Copper catalysts are also prominent, particularly in Ullmann-type coupling reactions and dehydrogenative coupling processes. numberanalytics.comijstr.org A simple and sustainable method for synthesizing a wide variety of substituted quinolines involves the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org Nickel catalysis has also emerged as a cost-effective and efficient alternative for similar dehydrogenative cyclizations to form quinolines. acs.org These methods often operate under milder conditions and utilize more earth-abundant metals compared to noble metal catalysts like ruthenium or iridium. acs.orgijstr.org
Lewis acid catalysis plays a crucial mechanistic role in several synthetic routes to quinolines. A Lewis acid accepts an electron pair from a Lewis base, forming an adduct. This interaction can activate substrates, stabilize transition states, and thereby accelerate reaction rates and control selectivity. solubilityofthings.comresearchgate.net
In the context of quinoline synthesis, Lewis acids are frequently used to catalyze cycloaddition reactions and Friedländer-type syntheses. rsc.orgclockss.orgresearchgate.net For example, the Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, is often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂). sci-rad.com The Lewis acid activates the imine component, making it more susceptible to nucleophilic attack by the electron-rich alkene, which facilitates the [4+2] cycloaddition. sci-rad.comclockss.org
Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis
Application of Sustainable Solvent Systems and Micellar Catalysis
The drive towards greener chemical processes has led to the exploration of sustainable solvent systems and micellar catalysis in quinoline synthesis. Traditional organic solvents, often volatile and hazardous, are being replaced with environmentally benign alternatives. tandfonline.comchemcopilot.com
Sustainable Solvents:
Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. gaspublishers.comgarph.co.uk Water is considered a highly desirable green solvent due to its low cost, non-flammability, and minimal environmental impact. catsci.com Other notable green solvents applicable to quinoline synthesis include ethanol (B145695), isopropanol, ionic liquids, and deep eutectic solvents (DESs). tandfonline.comorientjchem.org For instance, the use of ethanol as a solvent in the presence of a stannous chloride dihydrate catalyst has been reported for the synthesis of substituted quinolines, achieving good to moderate yields. tandfonline.com The selection of a greener solvent can significantly reduce the environmental footprint of a synthetic process, as solvents can constitute up to 85% of the total raw material mass in active pharmaceutical ingredient (API) synthesis. nih.gov
Micellar Catalysis:
Micellar catalysis has emerged as a powerful technique to facilitate organic reactions in aqueous media. catsci.comnumberanalytics.com Surfactants, when present above their critical micelle concentration, form aggregates called micelles in water. catsci.com These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize organic reactants and catalyze reactions. catsci.comnumberanalytics.com This approach can lead to significantly increased reaction rates, often by a factor of 10 to 100, and allows for reactions to be conducted under mild conditions, typically at ambient temperatures. catsci.comacsgcipr.org
The use of micellar catalysis offers several advantages:
Enhanced Reaction Rates and Yields: By concentrating reactants within the micellar core, the frequency of molecular collisions increases, leading to faster reactions and often improved yields. catsci.com
Environmental Sustainability: It reduces or eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. catsci.comnumberanalytics.com
Economic Benefits: Faster reaction times, lower energy demands, and the potential for catalyst recycling can lead to reduced production costs. catsci.comacsgcipr.org
A variety of surfactants, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic (e.g., Triton X-100), can be employed in micellar catalysis. numberanalytics.com For example, the synthesis of pyrimido[4,5-b]quinolines has been successfully carried out in an aqueous micellar system using CTAB. researchgate.net The choice of surfactant is critical and depends on the specific reactants and reaction type. numberanalytics.com Even water-sensitive reagents like acyl chlorides have been shown to undergo efficient amidation in aqueous solutions containing surfactants. rsc.org
The integration of sustainable solvents and micellar catalysis represents a significant advancement in the synthesis of quinoline derivatives, offering a pathway to more efficient, economical, and environmentally responsible chemical manufacturing.
Continuous Flow Chemistry for Scalable Butylquinoline Synthesis
Continuous flow chemistry has become a transformative technology for the synthesis of organic molecules, including quinolines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. innovation.ca This technique involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. innovation.ca The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, reduced reaction times, and often improved yields and selectivity. innovation.ca
The implementation of continuous flow reactors can be particularly beneficial for the scalable and high-purity synthesis of quinoline derivatives. For instance, a continuous photochemical process has been developed for the synthesis of various substituted quinolines, achieving high yields and throughputs of over one gram per hour. vapourtec.comresearchgate.net This method can also be combined with subsequent reaction steps, such as hydrogenation, in a "telescoped" process to produce tetrahydroquinolines. vapourtec.comresearchgate.net
Key advantages of continuous flow synthesis for butylquinoline production include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. innovation.ca
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. innovation.ca
Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), rather than increasing the size of the reactor, which can be problematic in batch chemistry.
Efficiency: Reduced reaction times and the potential for integrating synthesis, purification, and analysis steps can significantly streamline the manufacturing process. innovation.ca
The development of continuous flow methods, such as a three-step process for 6-monoamino-6-monodeoxy-β-cyclodextrin, demonstrates the potential for coupling multiple reaction stages, even when a solvent exchange is necessary. beilstein-journals.org This approach, while requiring careful optimization of each step, can lead to safer and faster synthetic routes compared to batch methods. beilstein-journals.org
Optimization of Reaction Parameters for Yield and Selectivity in Butylquinoline Preparations
Optimizing reaction parameters is a critical aspect of developing efficient and selective synthetic methods for this compound and its analogues. This involves a systematic investigation of various factors that can influence the outcome of a chemical transformation.
Catalyst Screening and Evaluation for Specific Transformations
The choice of catalyst is paramount in quinoline synthesis, as it can dramatically affect reaction efficiency, yield, and selectivity. A wide range of catalysts have been explored for different synthetic strategies.
For Friedländer-type reactions, which involve the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, various catalysts have been employed. For instance, magnetic nanoparticle-supported catalysts, such as Fe3O4@SiO2/ZnCl2, have been shown to be effective, affording quinoline derivatives in high yields (79–98%) under solvent-free conditions. nih.gov Another example is the use of Nafion NR50, a sulfonic acid-functionalized polymer, as a reusable solid acid catalyst in ethanol under microwave irradiation. mdpi.com
In syntheses involving C-H activation, transition metal catalysts are often utilized. Rhodium, ruthenium, and copper catalysts have been successfully used in the annulation of various starting materials to form the quinoline core. mdpi.com Gold-catalyzed cascade reactions have also been developed for the synthesis of 2-aryl-substituted quinolines. researchgate.net
High-throughput screening (HTS) has emerged as a powerful methodology to accelerate the discovery and optimization of catalysts. numberanalytics.com HTS allows for the rapid and parallel testing of large libraries of catalysts under various reaction conditions, significantly speeding up the identification of optimal catalytic systems. numberanalytics.com
Below is a table summarizing various catalysts used in quinoline synthesis:
| Catalyst | Synthetic Method | Reaction Conditions | Yield (%) |
| Fe3O4@SiO2/ZnCl2 | Friedländer synthesis | Solvent-free | 79-98 |
| Nafion NR50 | Friedländer synthesis | Ethanol, microwave | High |
| Rhodium complexes | C-H activation/annulation | Varies | - |
| Ruthenium complexes | C-H activation/annulation | Varies | - |
| Copper complexes | C-H activation/annulation | Varies | - |
| Gold complexes | Cascade reaction | Varies | - |
| Fe3O4 nanoparticles | A³-coupling/cyclization | 110 °C | 79-92 |
| Mg(OTf)2.SiO2 | Sulfonate/sulfonamide synthesis | Dichloroethane, microwave, 45 °C | Moderate to good |
Solvent Selection and Reaction Temperature Control
Solvent selection and temperature control are crucial parameters that can significantly impact the yield and selectivity of quinoline synthesis.
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and pathway. For instance, in the synthesis of 2-t-butyl-4-quinoline carboxylic acid, polar aprotic solvents like DMF or DMSO can enhance the solubility of intermediates. In other cases, greener solvents such as ethanol or even water (in micellar catalysis) are preferred to improve the sustainability of the process. tandfonline.comcatsci.com The optimization of solvent systems is a key aspect of developing robust and environmentally friendly synthetic protocols.
The following table illustrates the effect of temperature on a specific reaction:
| Temperature (°C) | Conversion (%) | Selectivity (%) |
| 0 | Decreased | Decreased |
| Room Temperature | - | - |
| 85 (Reflux) | - | - |
Data-Driven Approaches in Synthetic Design (e.g., Factorial Experiments)
Data-driven approaches, including machine learning and artificial intelligence (AI), are increasingly being used to accelerate the design and optimization of chemical syntheses. ibm.com These methods leverage large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. ibm.comuio.no
Factorial Experiments: A factorial experimental design is a powerful statistical method for systematically investigating the effects of multiple variables (e.g., catalyst type, solvent, temperature) on a reaction's yield and selectivity. By simultaneously varying multiple factors, researchers can efficiently identify the most influential parameters and their interactions, leading to a more comprehensive understanding of the reaction landscape. This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method.
AI and Machine Learning: AI models can be trained on vast amounts of chemical reaction data to predict the performance of different catalysts, solvents, and reaction conditions without the need for extensive laboratory work. chemcopilot.com These predictive models can significantly reduce the time and resources required for synthetic route development. chemcopilot.com For example, AI can be used for:
Predictive Modeling for Solvent Selection: AI tools can forecast the efficacy and compatibility of different solvents for a given reaction. chemcopilot.com
Discovery of Novel Solvents and Catalysts: AI algorithms can design new solvent molecules or catalyst structures with desired properties. chemcopilot.com
Retrosynthetic Analysis: AI can propose synthetic pathways for a target molecule by working backward from the product. ibm.com
The integration of data-driven methodologies into synthetic chemistry holds immense promise for the development of more efficient, sustainable, and innovative routes to this compound and other valuable chemical compounds. uio.no
Chemical Reactivity and Mechanistic Investigations of 4 Butylquinoline Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This structure results in a complex reactivity pattern towards substitution reactions. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. gcwgandhinagar.comorientjchem.org The position of these substitutions is influenced by the reaction conditions and the substituents already present on the ring. uop.edu.pkscribd.com
Electrophilic Substitution:
Electrophilic substitution on the quinoline core typically occurs on the benzene ring, at positions C5 and C8. gcwgandhinagar.comuop.edu.pkscribd.com This is because the nitrogen atom deactivates the pyridine ring towards electrophilic attack. The presence of the butyl group at the C4 position, being an electron-donating group, can further influence the regioselectivity of these reactions.
Common electrophilic substitution reactions include:
Nitration: Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkscribd.com
Sulfonation: The reaction of quinoline with fuming sulfuric acid can lead to different products depending on the temperature. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed. gcwgandhinagar.com
The highly aromatic nature of the quinoline core can sometimes make electrophilic substitutions like hydroxyalkylation challenging. researchgate.net
Nucleophilic Substitution:
Nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. gcwgandhinagar.comuop.edu.pkscribd.com The presence of a butyl group at C4 would sterically hinder and electronically disfavor nucleophilic attack at this position, making C2 the more likely site for substitution. If the C2 position is blocked, nucleophilic substitution can occur at C4. uop.edu.pkscribd.comquora.com
Examples of nucleophilic substitution reactions on the quinoline core include:
Amination: Reaction with sodamide in liquid ammonia (B1221849) can introduce an amino group at the C2 position, forming 2-aminoquinoline. uop.edu.pkscribd.com
Hydroxylation: Fusion with potassium hydroxide (B78521) can yield 2-hydroxyquinoline (B72897). uop.edu.pkscribd.com
Alkylation: Reaction with organolithium reagents, such as n-butyllithium, can introduce an alkyl group at the C2 position. uop.edu.pkscribd.com
Functional Group Transformations and Derivatization Strategies
The 4-butylquinoline scaffold provides a versatile platform for a variety of functional group transformations and derivatization strategies, allowing for the synthesis of a wide range of novel compounds. researchgate.net
Alkylation and Acylation Reactions on the Butylquinoline Skeleton
Alkylation and acylation reactions can be performed on both the quinoline core and the butyl substituent, although reactions on the aromatic core are more common.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. While these reactions are typically challenging on the deactivated pyridine ring, they can proceed on the benzene portion of the quinoline nucleus. The presence of the butyl group at C4 can influence the regioselectivity of these reactions. For instance, Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid like aluminum chloride can introduce a tert-butyl group.
Acylation: Friedel-Crafts acylation introduces an acyl group, which can then be further modified. For example, the resulting ketone can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. The nitrogen atom in the quinoline ring can also undergo acylation. orientjchem.org
Halogenation, Oxidation, and Reduction Processes
Halogenation: Halogenation of the quinoline ring can be achieved using various reagents. For example, bromination can lead to the formation of bromo-substituted quinoline derivatives. A study reported the synthesis of 3,6-dibromo-4-butylquinoline. acs.org
Oxidation: The quinoline ring is relatively stable to oxidation, but the benzene ring can be cleaved under strong oxidizing conditions to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.com The nitrogen atom can be oxidized to an N-oxide using peroxy acids. uop.edu.pkscribd.com The butyl side chain can also be a site for oxidation, potentially leading to a carboxylic acid or other oxygenated functionalities, although specific examples for this compound are not prevalent in the provided search results. Oxidation of a methyl group at the 4-position to a carboxylic acid using strong oxidizing agents like KMnO₄ is a known transformation.
Reduction: The quinoline ring can be selectively reduced under different conditions.
Reduction of the Pyridine Ring: Mild reduction with reagents like tin and hydrochloric acid or catalytic hydrogenation often leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pkscribd.com
Reduction of the Carbocyclic Ring: Under specific catalytic conditions, such as using a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, the carbocyclic (benzene) ring can be selectively hydrogenated to give 5,6,7,8-tetrahydroquinolines. researchgate.net
Complete Reduction: Vigorous reduction, for instance, with hydrogen over a platinum catalyst, can lead to the complete saturation of both rings, resulting in decahydroquinoline. uop.edu.pkscribd.com
A summary of common oxidation and reduction reactions is presented below:
| Reaction | Reagent | Product |
| N-Oxidation | Peracetic acid | Quinoline-N-oxide |
| Pyridine Ring Reduction | Sn/HCl | 1,2,3,4-Tetrahydroquinoline |
| Complete Reduction | H₂/Pt | Decahydroquinoline |
Cyclization and Cyclocondensation Reactions to Form Fused Heterocycles
The this compound framework can be a starting point for the synthesis of more complex fused heterocyclic systems through cyclization and cyclocondensation reactions. researchgate.net These reactions often involve functional groups on the quinoline ring or the butyl side chain.
Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group to form a quinoline-4-carboxylic acid. While this is a method for synthesizing quinolines, derivatives of the product could potentially undergo further cyclization. imist.ma
Doebner Reaction: This is a variation of the Pfitzinger reaction where an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid react to form a quinoline-4-carboxylic acid. imist.ma
Cyclocondensation Reactions: Various functionalized quinoline derivatives can undergo cyclocondensation to form fused rings like pyrimido[4,5-b]quinolines. researchgate.net These reactions often involve amino, carboxyl, or other reactive groups on the quinoline core. For example, 2-aminoquinoline-3-carbonitrile (B177327) is a key intermediate for the synthesis of various pyrimido[4,5-b]quinoline derivatives through cyclization with different reagents. researchgate.net Similarly, pyrazole (B372694) rings can be formed through cyclocondensation reactions involving hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. mdpi.commdpi.com
Stereoselective Transformations and Enantiocontrol in Butylquinoline Derivatives
The development of stereoselective transformations for quinoline derivatives is crucial for accessing chiral molecules with potential biological activity. This often involves asymmetric catalysis to control the formation of stereocenters.
Asymmetric transfer hydrogenation is a key method for the enantioselective reduction of the quinoline ring. dicp.ac.cn Chiral phosphoric acids have emerged as effective catalysts for the H-transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. dicp.ac.cn The enantioselectivity of these reactions is highly dependent on the structure of the chiral catalyst.
One study investigated the enantioselective reduction of 2-n-butylquinoline catalyzed by a chiral phosphoric acid. dicp.ac.cn The proposed mechanism suggests that the enantiocontrol arises from the preferential formation of one diastereomeric complex between the chiral phosphoric acid, the quinoline substrate, and the Hantzsch ester, prior to the hydride transfer step. dicp.ac.cn This is an example of dynamic kinetic resolution where a fast equilibrium between two prochiral conformers of the catalyst-substrate adduct is established, and one conformer reacts preferentially to give the enantioenriched product. dicp.ac.cn
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Understanding the detailed step-by-step mechanism of chemical reactions is fundamental for optimizing reaction conditions and designing new transformations. numberanalytics.com The elucidation of reaction mechanisms for transformations involving this compound derivatives relies on a combination of kinetic and spectroscopic techniques. solubilityofthings.comsci-hub.se
Kinetic Studies: Kinetic analysis provides information about the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. This data can help identify the rate-determining step of a reaction. For example, monitoring the rate of a reaction at different pH values can reveal the involvement of protonation or deprotonation steps in the mechanism. sci-hub.se
Spectroscopic Analyses: Spectroscopic methods are invaluable for identifying reactants, products, and transient intermediates formed during a reaction. numberanalytics.comsolubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. It can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. numberanalytics.comsolubilityofthings.com It can also be used to detect and characterize reaction intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. numberanalytics.comnumberanalytics.com Changes in the IR spectrum during a reaction can indicate the formation and consumption of specific functional groups, providing clues about the reaction pathway. numberanalytics.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving colored compounds or species with strong UV absorbance. It is often employed in stopped-flow techniques to study fast reactions and detect short-lived intermediates. solubilityofthings.comsumitomo-chem.co.jp
By combining these techniques, a detailed picture of the reaction mechanism can be constructed. For instance, in the enantioselective transfer hydrogenation of 2-n-butylquinoline, computational studies (Density Functional Theory - DFT) were used in conjunction with experimental results to propose a revised mechanism where the stereodetermining step is the coordination of the Hantzsch ester to the chiral phosphoric acid-quinoline complex, rather than the subsequent hydride transfer. dicp.ac.cn
Computational Chemistry and Theoretical Modeling of 4 Butylquinoline Systems
Electronic Structure and Reactivity Prediction of 4-Butylquinoline
Understanding the electronic characteristics of this compound is fundamental to predicting its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in this regard.
Density Functional Theory (DFT) Calculations for Electron Density and Charge Distribution
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. walisongo.ac.idnih.gov The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. walisongo.ac.idnih.gov In practice, DFT calculations are often performed to solve the Kohn-Sham equations, which approximate the many-electron problem by considering a system of non-interacting electrons in an effective potential. tuwien.ac.at
For this compound, DFT calculations can generate electron density maps, which visualize the probability of finding an electron at a particular point in space around the molecule. proteopedia.org These maps are crucial for understanding the distribution of charge across the molecule. The electron density is typically higher around the electronegative nitrogen atom in the quinoline (B57606) ring and is also influenced by the electron-donating nature of the butyl group. This charge distribution is critical in determining how the molecule interacts with other species, including electrophiles and nucleophiles.
The calculation of electron density and charge distribution involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the DFT equations. nih.govahievran.edu.tr The resulting electron density can be visualized as contour maps or isosurfaces, providing a clear picture of the molecule's electronic landscape. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactive Sites
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions with higher electron density, likely to be attacked by electrophiles. Conversely, the LUMO distribution would highlight electron-deficient regions susceptible to nucleophilic attack. In quinoline and its derivatives, the nitrogen atom and specific carbon atoms in the rings are often key reactive sites. The butyl group, being electron-donating, would influence the energy levels and distribution of these frontier orbitals.
| Computational Parameter | Significance in Reactivity |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comvolkamerlab.org In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. frontiersin.orgwindows.net These simulations can reveal conformational changes in both the ligand and the target upon binding, which are often crucial for biological activity. mdpi.com
An MD simulation begins with an initial set of coordinates for all atoms in the system, often obtained from experimental structures or molecular docking. nih.gov The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions of the atoms over a series of small time steps. volkamerlab.org By analyzing the trajectory of the simulation, researchers can understand the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies. windows.netnih.gov
For this compound, MD simulations could be employed to study its interaction with a specific protein target. The simulation would show how the butyl chain fits into hydrophobic pockets of the binding site and how the quinoline ring forms interactions, such as hydrogen bonds or pi-stacking, with the protein's amino acid residues. The stability of these interactions over the simulation time would provide an indication of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Butylquinoline Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. smu.edunumberanalytics.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. smu.edu
In a QSAR study of butylquinoline analogues, a series of related compounds with varying substituents would be synthesized and their biological activity measured. nih.govasianpubs.org A range of molecular descriptors, which are numerical representations of the compounds' properties, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). asianpubs.orgresearchgate.net
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. numberanalytics.comresearchgate.net A statistically significant QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govasianpubs.org
| Descriptor Type | Example Descriptors for Butylquinoline Analogues | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Net Charges researchgate.net | Influences electrostatic interactions with the target. |
| Steric | Molar Refractivity (MR), Molecular Weight, Ovality nih.gov | Affects how the molecule fits into the binding site. |
| Hydrophobic | LogP (Partition Coefficient) researchgate.net | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Szeged Index nih.gov | Describes molecular shape and branching. |
In Silico Approaches for Reaction Pathway Elucidation and Enantioselectivity Prediction
Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, including identifying transition states and intermediates along a reaction pathway. nih.govsmu.edunumberanalytics.com For the synthesis of this compound, in silico approaches can provide valuable insights into the most favorable reaction conditions and potential side products. By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. peerj.com
Furthermore, if a reaction leading to a chiral derivative of this compound is considered, computational methods can be used to predict the enantioselectivity. rsc.org By modeling the transition states leading to the different enantiomers in the presence of a chiral catalyst, the energy difference between these transition states can be calculated. A larger energy difference typically correlates with higher enantioselectivity, as the reaction will preferentially proceed through the lower-energy pathway. rsc.org These computational predictions can guide the selection or design of catalysts to achieve high levels of stereocontrol.
Validation of Theoretical Models with Experimental Spectroscopic Data
A crucial step in computational chemistry is the validation of theoretical models against experimental data. ajol.info Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide experimental fingerprints of a molecule's structure. nih.govahievran.edu.tr
DFT calculations can be used to predict the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) of this compound. nih.govajol.infonih.gov These calculated spectra can then be compared with the experimentally measured spectra. A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computational model and the calculated geometric and electronic properties of the molecule. nih.govnih.gov Discrepancies between the calculated and experimental spectra can, in turn, point to areas where the theoretical model may need refinement or can help in the correct assignment of experimental signals. mdpi.comresearchgate.net
| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Comparison |
|---|---|---|---|
| NMR Spectroscopy | Chemical Shifts (δ) ajol.info | Experimental Chemical Shifts nih.gov | Validation of the calculated molecular geometry and electronic environment of nuclei. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) nih.gov | Experimental IR Absorption Bands ahievran.edu.tr | Confirmation of functional groups and vibrational modes. |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) nih.gov | Experimental Raman Shifts ahievran.edu.tr | Complementary to IR for validating vibrational modes. |
| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) libretexts.org | Experimental Absorption Maxima researchgate.net | Validation of calculated HOMO-LUMO gap and electronic transitions. |
Advanced Computational Methods for Analyzing Substrate-Enzyme Binding Modes
The interaction between a substrate like this compound and an enzyme's active site is a dynamic process governed by complex intermolecular forces. Advanced computational methods are indispensable for elucidating these interactions at an atomic level, providing insights that are often inaccessible through experimental techniques alone. nih.govarxiv.org These methods allow researchers to model the binding process, calculate binding affinities, and understand the structural and electronic changes that occur upon complex formation. nih.govnih.gov
A variety of computational approaches are employed to study substrate-enzyme binding, each offering a different balance of accuracy and computational cost. frontiersin.org These range from rapid docking methods for predicting binding poses to more rigorous free energy calculations and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations for detailed mechanistic insights. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of the dynamic behavior of the this compound-enzyme complex. ebsco.comyoutube.com This allows for the exploration of conformational changes in both the ligand and the protein, the role of solvent molecules, and the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For instance, MD simulations have been effectively used to investigate the dynamic behavior of various quinoline derivatives within the active site of enzymes like acetylcholinesterase. nih.gov These simulations can reveal key intermolecular interactions and provide a basis for calculating binding free energies. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
For processes involving electronic changes, such as bond making or breaking during an enzymatic reaction, a purely classical (MM) description is insufficient. mpg.de Hybrid QM/MM methods address this by treating a small, critical region of the system (e.g., the substrate and key active site residues) with quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govmpg.dewikipedia.org This dual-level approach combines the accuracy of QM for the reactive part with the speed of MM for the larger environment, making it feasible to study enzyme-catalyzed reactions in their full biological context. nih.govnumberanalytics.com The QM/MM methodology has been foundational in computational enzymology for understanding reaction mechanisms and the influence of the protein environment on chemical reactivity. nih.govpeerj.comcecam.org
Free Energy Calculations
Accurately predicting the binding affinity of a ligand to a protein is a central goal of computational chemistry. nih.gov Several advanced methods are used to calculate the free energy of binding (ΔG_bind), which is directly related to the binding constant. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous (but computationally expensive) methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). frontiersin.orgnih.govambermd.org
The MM/PBSA and MM/GBSA methods calculate binding free energy by combining gas-phase molecular mechanics energies with solvation free energies and conformational entropy changes. frontiersin.org These have been successfully applied to rank the binding affinities of quinoline derivatives to their target enzymes. nih.gov TI and FEP are "alchemical" methods that calculate the free energy difference between two states by computationally transforming one molecule into another along a non-physical pathway. nih.govambermd.org These methods are becoming more integrated into computer-aided drug design workflows for establishing structure-affinity relationships. nih.govyoutube.com
A summary of these methods is presented in the table below.
Table 1: Comparison of Advanced Computational Methods for Substrate-Enzyme Binding Analysis| Method | Principle | Primary Application in Binding Analysis |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand within an enzyme's active site using scoring functions to estimate binding affinity. mdpi.com | Rapid screening of large compound libraries; prediction of initial binding poses for more advanced simulations. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of atoms and molecules, revealing the dynamic behavior of the system. ebsco.com | Assessing the stability of the ligand-protein complex; observing conformational changes; identifying key interactions over time. nih.govnih.gov |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method where the reactive core (substrate, key residues) is treated with QM and the larger environment with MM. mpg.de | Studying reaction mechanisms involving electronic changes (bond formation/breaking); analyzing transition states. nih.govpeerj.com |
| Free Energy Calculations (MM/PBSA, MM/GBSA, TI, FEP) | Calculate the absolute or relative binding free energy of a ligand to a protein. frontiersin.orgambermd.org | Quantitative prediction of binding affinity; ranking compounds; guiding lead optimization. nih.govnih.gov |
Computational studies on quinoline-like molecules have provided specific insights into their binding modes. For example, in a study of 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase, docking and QM/MM calculations were used to analyze the binding of substrates, including 2-butyl-(1H)-3-hydroxy-4-oxoquinoline. peerj.com The docking simulations identified a binding region confined by specific amino acid residues, highlighting the importance of the protein environment in orienting the substrate for catalysis. peerj.com Similarly, MD simulations and docking studies on Cytochrome P450 CYP2D6 identified key residues responsible for substrate binding and orientation. nih.gov
The table below lists key amino acid residues identified in computational studies as being crucial for the interaction with quinoline and related heterocyclic substrates.
Table 2: Examples of Key Enzyme Residues Interacting with Quinoline-Type Substrates Identified by Computational Methods| Enzyme | Substrate/Ligand | Key Interacting Residues | Computational Method Used |
|---|---|---|---|
| 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase | 2-butyl-(1H)-3-hydroxy-4-oxoquinoline | Trp36, His38, His100, Ser101, His102, Asp126, Trp160, His251 | Docking (AutoDock VINA) |
| Acetylcholinesterase | Quinoline Derivatives | Not specified in abstract | Molecular Dynamics, MM/PBSA |
| Cytochrome P450 CYP2D6 | Propranolol (a compound with a quinoline-like structure) | Phe-120, Glu-216, Phe-219, Glu-222, Asp-301, Phe-483 | Docking, Molecular Dynamics |
| PARP-1 | Pyrimido[4,5-b]quinoline derivative | Not specified in abstract | Molecular Docking, Molecular Dynamics |
These advanced computational methods, from MD and QM/MM to sophisticated free energy calculations, are critical for building a comprehensive, dynamic, and energetically detailed understanding of how this compound and related compounds interact with their enzyme targets.
Pharmacological Research and Mechanistic Insights of 4 Butylquinoline Scaffolds
The Quinoline (B57606) Scaffold in Medicinal Chemistry: A Framework for Drug Discovery
The quinoline ring, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent and versatile scaffold in medicinal chemistry. nih.govdoi.org Recognized as a "privileged scaffold," its structure is a core component in a multitude of compounds with a wide array of pharmacological activities. nih.govnih.gov This has made quinoline and its derivatives a subject of extensive research in the quest for new therapeutic agents. nih.govfrontiersin.org
The functionalization of the quinoline moiety at various positions allows for the modulation of its pharmacological properties, leading to the development of drugs with diverse therapeutic applications. frontiersin.org Derivatives of the quinoline scaffold have demonstrated significant potential across numerous areas, including as antibacterial, anticancer, anti-inflammatory, and antimalarial agents. nih.govdoi.orgrsc.org The structural versatility of quinoline allows it to interact with various biological targets, such as enzymes and receptors, in multiple ways. researchgate.net
Several clinically approved drugs incorporate the quinoline structure, highlighting its importance in drug discovery. For instance, drugs like chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarials built upon the quinoline framework. doi.orgrsc.org The success of these and other quinoline-based drugs continues to inspire medicinal chemists to design and synthesize novel derivatives with improved efficacy and novel mechanisms of action. nih.govrsc.org The ongoing research into quinoline hybrids, where the quinoline scaffold is combined with other pharmacologically active moieties, aims to develop drug candidates with dual modes of action, potentially overcoming issues like drug resistance. frontiersin.org
Antimicrobial Research Focus: Antibacterial and Antitubercular Activities of Butylquinoline Derivatives
Derivatives of quinoline, including those with butyl substitutions, have been a significant focus of antimicrobial research. Studies have explored their efficacy against a range of bacterial pathogens, including those responsible for tuberculosis. researchgate.netontosight.ai The quinoline core is a key pharmacophoric feature in many compounds with demonstrated antibacterial and antitubercular properties. researchgate.netaustinpublishinggroup.com
Research has shown that synthetic quinoline derivatives can exhibit potent activity against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. austinpublishinggroup.comnih.gov For example, certain 2-substituted quinoline alkaloids have shown significant activity against the Mtb H37Rv strain. nih.gov The development of bedaquiline (B32110), a diarylquinoline, as a treatment for multidrug-resistant tuberculosis (MDR-TB) has further spurred interest in this class of compounds. austinpublishinggroup.com The success of bedaquiline has inspired the design of new quinoline derivatives with the aim of identifying novel drug candidates for TB treatment. austinpublishinggroup.com
In the broader context of antibacterial research, quinoline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com These studies often involve modifying the quinoline scaffold with various functional groups to enhance antimicrobial potency. nih.gov
A primary mechanism by which many quinoline-based antibacterial agents exert their effect is through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topology of DNA during replication, transcription, and repair. mdpi.comnih.gov DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome. nih.gov Topoisomerase IV is primarily responsible for decatenating, or unlinking, replicated daughter chromosomes. nih.gov
Quinolone compounds, a class of antibacterials structurally related to quinolines, function by trapping these enzymes in a complex with DNA. nih.govmdpi.com This action leads to the formation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. nih.govmdpi.com This inhibition of DNA synthesis is a key event in the bactericidal action of these compounds. nih.gov
While DNA gyrase was initially thought to be the sole target, it is now understood that topoisomerase IV is also a crucial target for these agents, particularly in Gram-positive bacteria. nih.govnih.gov Some quinolones exhibit different potencies against the two enzymes, with a general trend of greater activity against DNA gyrase in Gram-negative bacteria and greater activity against topoisomerase IV in Gram-positive bacteria. nih.gov The development of inhibitors that can dually target both enzymes is a strategy to minimize the emergence of bacterial resistance. nih.gov
The following table summarizes the inhibitory action of certain quinoline derivatives against these enzymes.
| Compound Class | Target Enzyme(s) | Mechanism of Action | References |
| Quinolones | DNA Gyrase, Topoisomerase IV | Traps enzyme-DNA complex, leading to double-strand breaks | nih.gov, mdpi.com |
| Benzothiazole Derivatives | DNA Gyrase, Topoisomerase IV | Inhibition of enzyme activity | rsc.org |
| Arylated Quinoline Carboxylic Acids | M. tuberculosis DNA Gyrase | Inhibition of enzyme activity | nih.gov |
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, driving the search for new effective treatments. mdpi.com Quinolone derivatives have been investigated for their potential against such resistant strains. nih.gov However, resistance to quinolones can emerge, often through mutations in the genes encoding DNA gyrase and/or topoisomerase IV. nih.gov
Despite the challenges of resistance, research continues to explore new antibiotics and combination therapies to combat MRSA infections. nih.govmdpi.com For instance, newer classes of antibiotics like oxazolidinones (e.g., linezolid) have shown effectiveness against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov Meta-analyses comparing the efficacy of different antibiotics have shown that linezolid (B1675486) may offer a better clinical cure rate and microbiological eradication rate compared to older drugs like teicoplanin for MRSA infections. jidc.org
The table below presents a comparison of the efficacy of different antibiotics against MRSA from various studies.
| Antibiotic | Comparator | Infection Type | Efficacy Outcome (Cure Rate) | Reference |
| Linezolid | Vancomycin | Skin and Soft Tissue Infections (SSTI) | Oral linezolid showed a higher clinical success rate. | nih.gov |
| Ceftobiprole | Vancomycin + Ceftazidime | Complicated Skin and Soft Tissue Infections (cSSTI) | Cure rates were approximately 90% for both treatments; for MRSA cases, cure rates were 89.7% for Ceftobiprole and 86.1% for the comparator. | nih.gov |
| Telavancin | Vancomycin | Hospital-Acquired Pneumonia (HABP) | Non-inferior to vancomycin, with greater efficacy when MRSA was the cause. | nih.gov |
| Linezolid | Teicoplanin | MRSA Infections | Linezolid was associated with a better clinical cure rate (RR=1.14) and microbiological eradication rate (RR=1.28). | jidc.org |
Mechanistic Studies on Bacterial DNA Gyrase and Topoisomerase IV Inhibition
Neuropharmacological Investigations of Butylquinoline Analogues
Beyond their antimicrobial properties, quinoline derivatives have also been explored for their potential in treating neurological disorders. ontosight.ai Their ability to cross the blood-brain barrier and interact with neuronal targets makes them interesting candidates for neuropharmacological research. ontosight.ai
The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. nih.govelifesciences.org However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological conditions. nih.govmednexus.org Consequently, modulating NMDA receptor activity is a significant area of therapeutic interest. nih.govresearchgate.net
Research has identified certain quinoline derivatives as modulators of the NMDA receptor. For example, screening of a compound library led to the identification of a 4-aminoquinoline (B48711) that acts as a selective antagonist for the NR1/2B subtype of the NMDA receptor. nih.gov Further development of this series led to the discovery of highly potent blockers. nih.gov Other quinoline-related structures, such as quinazolin-4-one derivatives, have also been identified as selective NMDA receptor antagonists, with some showing preference for specific subunit compositions like those containing GluN2D. nih.gov
The modulation of the NMDA receptor by these compounds can occur through various mechanisms, including acting as antagonists at the glutamate or glycine (B1666218) binding sites, blocking the ion channel, or through allosteric modulation by binding to other sites on the receptor complex, such as the N-terminal domain. nih.gov
Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. mednexus.org This process is a common factor in conditions like stroke and neurodegenerative diseases. nih.govresearchgate.net The cascade of events in excitotoxicity often involves a massive influx of calcium ions through over-activated NMDA receptors, leading to mitochondrial dysfunction and the generation of reactive oxygen species. nih.govmednexus.org
Compounds that can mitigate excitotoxicity are considered to have neuroprotective potential. mednexus.org The neuroprotective effects of certain quinoline derivatives are linked to their ability to modulate NMDA receptors. By acting as antagonists, they can block the excessive calcium influx that triggers the neurotoxic cascade. nih.govnih.gov
Research has shown that various agents can confer neuroprotection against glutamate-induced excitotoxicity. For instance, prolactin has been shown to exert a neuroprotective effect by reducing the intracellular calcium overload and inhibiting the activation of downstream cell death pathways in hippocampal neurons. plos.org The development of NMDA receptor antagonists, including those based on quinoline scaffolds, represents a key strategy in the search for neuroprotective therapies to combat the neuronal damage seen in a range of central nervous system disorders. mednexus.org
Modulation of NMDA Receptor Complex and Associated Pathways
Antineoplastic and Antiproliferative Activity Studies of Butylquinoline Derivatives
Quinoline derivatives have garnered significant attention in oncological research due to their structural similarities to naturally occurring anticancer agents and their diverse biological activities. google.comnih.gov The 4-butylquinoline scaffold, in particular, has been the subject of studies exploring its potential as an antineoplastic and antiproliferative agent.
One of the key mechanisms through which certain quinoline derivatives exert their anticancer effects is by interacting with DNA, thereby inhibiting its synthesis and repair. Some quinoline-based compounds have been shown to intercalate into DNA base pairs. nih.gov This intercalation can disrupt the DNA structure, creating a barrier that impedes the processes of replication and transcription.
The binding of these derivatives to DNA is often non-sequence-specific, meaning they can interact with various DNA regions. core.ac.uk The interaction is facilitated by the planar aromatic structure of the quinoline ring, which can stack between the base pairs of the DNA double helix. core.ac.uk This binding can lead to conformational changes in the DNA, ultimately inhibiting the function of enzymes crucial for DNA synthesis, such as DNA topoisomerase II. frontiersin.org The inhibition of these enzymes can cause DNA damage and trigger cell death pathways. frontiersin.org
Table 1: Investigated Mechanisms of DNA Interaction by Quinoline Derivatives
| Mechanism | Description | Potential Outcome |
|---|---|---|
| DNA Intercalation | The insertion of the planar quinoline ring system between the base pairs of the DNA double helix. | Disrupts DNA structure, inhibits replication and transcription. |
| DNA Topoisomerase II Inhibition | Inhibition of the enzyme responsible for untangling DNA during replication. | Leads to DNA strand breaks and apoptosis. |
| Non-sequence-specific Binding | The ability to bind to various DNA sequences without a specific target sequence. | Broadly affects DNA processes throughout the genome. |
Beyond direct DNA interaction, butylquinoline derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. nih.gov The inhibition of cell proliferation is a cornerstone of cancer therapy, and various quinoline analogs have demonstrated the ability to halt the growth of cancer cell lines. ijbs.commdpi.com
Studies have shown that certain derivatives can arrest the cell cycle at different phases, such as the G2/M phase, preventing the cells from dividing and proliferating. nih.govmdpi.com This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Some quinoline derivatives have been found to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.govfrontiersin.org This can involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Furthermore, some derivatives have been observed to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the mitochondrial apoptotic pathway. frontiersin.org
Table 2: Effects of Quinoline Derivatives on Cell Proliferation and Apoptosis
| Cellular Effect | Investigated Mechanism | Key Molecular Targets |
|---|---|---|
| Cell Proliferation Inhibition | Arresting the cell cycle, often at the G2/M phase. | Cyclin-dependent kinases (CDKs), Cyclins. ijbs.com |
| Apoptosis Induction | Activation of intrinsic and extrinsic apoptotic pathways. | Caspases, Bcl-2 family proteins. nih.govfrontiersin.org |
| ROS Generation | Increasing intracellular reactive oxygen species levels. | Mitochondria. frontiersin.org |
Mechanistic Pathways of DNA Binding and Synthesis Inhibition
Anti-Inflammatory and Antioxidant Mechanisms of Action
Chronic inflammation and oxidative stress are known to play significant roles in the development and progression of various diseases, including cancer. frontiersin.org Quinoline derivatives have been explored for their potential anti-inflammatory and antioxidant properties. nih.govnih.gov
The anti-inflammatory effects of some quinoline compounds are attributed to their ability to modulate inflammatory pathways. This can include the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com The inhibition of these signaling molecules can help to reduce the inflammatory response.
The antioxidant activity of quinoline derivatives is often linked to their ability to scavenge free radicals. mdpi.com Free radicals are highly reactive molecules that can cause damage to cells through oxidative stress. mdpi.com The chemical structure of quinolines allows them to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. mdpi.comresearchgate.net Some quinoline alkaloids have demonstrated potent antioxidant activity by preventing lipid peroxidation and scavenging various types of radicals. researchgate.net This antioxidant capacity can be attributed to different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com
Antimalarial and Antiviral Potential of Butylquinoline Conjugates
The quinoline scaffold is the backbone of several well-known antimalarial drugs, such as chloroquine. esr.ie Research has continued to explore new quinoline derivatives and conjugates to combat drug-resistant strains of malaria. nih.gov The mechanism of action for many 4-aminoquinolines involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of heme within the parasite. esr.ie
The development of butylquinoline conjugates, where the this compound moiety is linked to other pharmacologically active molecules, has shown promise in enhancing antimalarial activity. nih.govmdpi.com These hybrid molecules can exhibit improved potency and may overcome existing resistance mechanisms. mdpi.com
In addition to their antimalarial properties, quinoline derivatives have also been investigated for their antiviral potential. nih.gov The conjugation of quinoline structures with other heterocyclic systems is a strategy being explored to develop new antiviral agents.
Comprehensive Structure-Activity Relationship (SAR) Studies on the Butylquinoline Moiety
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they aim to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.orgoncodesign-services.com For the butylquinoline moiety, SAR studies are crucial for optimizing its therapeutic potential.
These studies involve systematically modifying the chemical structure of the this compound scaffold and evaluating how these changes affect its biological activity. researchgate.net For instance, altering the position and nature of substituents on the quinoline ring can significantly impact its antineoplastic, anti-inflammatory, or antimalarial properties. The length and branching of the butyl chain at the 4-position can also influence activity.
SAR studies have revealed that for some 4-aminoquinoline derivatives, the nature of the substituent at the 7-position of the quinoline ring plays a critical role in their antiplasmodial activity. acs.org By understanding these relationships, medicinal chemists can design and synthesize new butylquinoline derivatives with enhanced potency and selectivity, while potentially reducing toxicity. gardp.org
Advanced Analytical Methodologies for 4 Butylquinoline Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-butylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in confirming the compound's identity and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional Identification
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous positional identification of the butyl group on the quinoline (B57606) ring. uoi.gr
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. chemrevise.org For this compound, the protons on the butyl chain and the quinoline ring will exhibit characteristic signals. The aromatic protons on the quinoline ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the butyl group resonate at higher field (upfield). The integration of these signals provides the ratio of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons. chemrevise.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the spectrum. libretexts.org The chemical shifts of the carbon atoms are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org The signals for the aromatic carbons of the quinoline ring are typically found downfield, while the sp³-hybridized carbons of the butyl group appear in the upfield region. uoi.grlibretexts.org
Table 1: Representative NMR Data for Substituted Quinolines
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-Methylquinoline (B147181) | ¹H | 2.0-3.0 (CH₃), 7.0-9.0 (aromatic) chemicalbook.com |
| 4-Butylaniline | ¹H | 0.9 (t, CH₃), 1.3-1.6 (m, CH₂CH₂), 2.5 (t, Ar-CH₂), 3.5 (s, NH₂), 6.6-7.0 (m, aromatic) chemicalbook.com |
| Ethyl Acetate | ¹³C | 14.2 (CH₃), 20.9 (CH₃), 60.5 (OCH₂), 171.0 (C=O) libretexts.org |
| 8-(tert-butyl)quinoline | ¹³C | Data confirms structure lookchem.com |
Note: This table provides representative data for related structures to illustrate typical chemical shift ranges. Exact values for this compound require experimental determination.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.org Each type of bond (e.g., C-H, C=C, C=N) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". wikipedia.orgspecac.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in
Aliphatic C-H stretching: From the butyl group, appearing in the 2850-2960 cm⁻¹ range. libretexts.org
Aromatic C=C and C=N stretching: These vibrations from the quinoline ring system usually appear in the 1450-1600 cm⁻¹ region. libretexts.org
C-H bending vibrations: These can further confirm the presence of both aromatic and aliphatic components.
The absence of certain bands, such as a broad absorption in the 3200-3600 cm⁻¹ range, would indicate the absence of O-H or N-H functional groups. mvpsvktcollege.ac.in
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 mvpsvktcollege.ac.in |
| Aliphatic C-H | Stretch | 2850 - 2960 libretexts.org |
| Aromatic C=C | Stretch | 1500 - 1600 mvpsvktcollege.ac.in |
| Quinoline C=N | Stretch | ~1500 - 1650 |
| C-H | Bend | 1350 - 1480 (aliphatic), 675-900 (aromatic) mvpsvktcollege.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. technologynetworks.comlibretexts.orgwikipedia.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems. azooptics.com
The quinoline ring system in this compound contains a conjugated system of double bonds, which is expected to give rise to strong absorptions in the UV region. wikipedia.org The attachment of the butyl group may cause a slight shift in the absorption maxima compared to unsubstituted quinoline. The resulting UV-Vis spectrum provides information about the electronic transitions within the molecule. azooptics.com
Fluorescence spectroscopy is another technique that probes the electronic properties of molecules. After a molecule is excited by absorbing light, it can relax back to the ground state by emitting light, a process known as fluorescence. libretexts.orglibretexts.org The emitted light is typically at a longer wavelength (lower energy) than the absorbed light. miami.edu Studying the fluorescence spectrum of this compound can provide further insights into its electronic structure and excited state properties. researchgate.netscholaris.ca
Mass Spectrometry-Based Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is a cornerstone for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. researchgate.netmeasurlabs.comfilab.fr This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. measurlabs.com For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₅N.
Electrospray Ionization (ESI) is a "soft" ionization technique that is commonly coupled with mass spectrometry (ESI-MS). wikipedia.orglibretexts.org It is particularly useful for analyzing molecules without causing significant fragmentation. wikipedia.orglibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. libretexts.org As the solvent evaporates, the charge on the droplets increases until ions of the analyte are released into the gas phase and can be analyzed by the mass spectrometer. libretexts.org For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov
Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically to study the fragmentation of a specific ion. petro-online.comresearchgate.net In an MS/MS experiment, an ion of interest (a precursor ion), such as the [M+H]⁺ ion of this compound, is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, often by collision with an inert gas, and the resulting product ions are analyzed in the second stage of the mass spectrometer. nih.gov
The fragmentation pattern obtained from an MS/MS experiment provides valuable structural information. d-nb.info For this compound, the fragmentation would likely involve the cleavage of the butyl chain and fragmentation of the quinoline ring system. Analyzing these fragment ions helps to confirm the connectivity of the atoms within the molecule and provides an additional layer of confidence in the structural assignment. nih.govacs.org This technique is particularly useful for distinguishing between isomers, which may have identical molecular weights but different structures and, therefore, different fragmentation patterns. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methylquinoline |
| 4-Butylaniline |
| 8-(tert-butyl)quinoline |
| Ethyl Acetate |
| Tetramethylsilane |
| Quinoline |
| Toluene |
| Methanol |
| Formic Acid |
| 2-Methylquinoxaline |
Fourier Transform Mass Spectrometry (FTMS) for Speciation in Complex Mixtures
Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is a powerful tool for the analysis of complex mixtures containing nitrogen heterocyclic compounds like this compound. nih.gov Its exceptional mass resolving power and accuracy allow for the differentiation of individual chemical species in samples such as petroleum, where thousands of compounds are present. nih.govnih.govacs.org
Key Attributes of FTMS:
Ultra-High Resolution: FTMS instruments can achieve mass resolving powers in the range of 10^5 to 10^6, enabling the separation of ions with very similar mass-to-charge ratios (m/z), which is essential for distinguishing between different alkylated quinolines and other isobaric compounds. mdpi.com
High Mass Accuracy: The ability to determine mass with an accuracy in the parts-per-billion (ppb) range facilitates the confident assignment of elemental compositions to detected ions. mdpi.com This is a significant advantage for identifying unknown compounds in a mixture. nih.gov
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with FTMS for the analysis of basic nitrogen compounds. koreascience.kr Positive-ion ESI can selectively ionize species like this compound, making them amenable to mass analysis. koreascience.kr Another technique, Direct Analysis in Real Time (DART), allows for the ionization of compounds with minimal sample preparation. nationalmaglab.org
In the context of petroleum analysis, FT-ICR MS has been instrumental in characterizing the vast number of nitrogen-containing compounds, including quinoline derivatives. koreascience.krsciengine.com The technique can differentiate between various classes of nitrogen compounds (e.g., N1, N1O1, N1O2, N2 classes) and provide detailed information on their distribution based on double-bond equivalents (DBE) and carbon number. koreascience.kr This level of detail is crucial for understanding the composition of crude oils and their behavior in refining processes. nih.gov
The coupling of FTMS with pre-separation techniques like liquid chromatography (LC) further enhances its capabilities for analyzing complex samples. nih.gov This combination allows for the reduction of sample complexity before introduction into the mass spectrometer, improving the dynamic range of detection. nih.gov
| FTMS Parameter | Significance for this compound Analysis in Complex Mixtures |
| High Mass Resolving Power | Distinguishes this compound from other isomeric and isobaric compounds. acs.orgmdpi.com |
| High Mass Accuracy | Enables confident determination of the elemental formula (C13H15N). nih.govmdpi.com |
| Ionization Method (e.g., ESI) | Selectively ionizes basic nitrogen compounds like this compound. koreascience.kr |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information by fragmenting the parent ion. nih.gov |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal, which in turn reveals the positions of the atoms and the bonds between them. wikipedia.org
While a specific X-ray crystal structure for this compound itself was not found in the search results, the Protein Data Bank (PDB) contains entries for derivatives, such as 4-(3-carboxy-4-oxidanylidene-butyl)quinoline-2-carboxylic acid, which have been determined by X-ray diffraction. ebi.ac.ukebi.ac.uk This indicates that quinoline derivatives can be crystallized and their structures elucidated using this method.
The information obtained from X-ray crystallography is unparalleled in its detail and includes:
Bond lengths and angles: Precise measurements of the distances and angles between atoms in the molecule. wikipedia.org
Conformation: The spatial arrangement of the atoms in the molecule.
Intermolecular interactions: How molecules are packed together in the crystal lattice.
For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity of the butyl group to the quinoline ring at the 4-position and the specific conformation of the butyl chain in the solid state. This structural information is fundamental for understanding its physical properties and how it interacts with other molecules.
Chromatographic Separation Techniques Coupled with Spectroscopic Detection
Chromatography is a fundamental separation technique used to separate a mixture into its individual components. khanacademy.org When coupled with a spectroscopic detector, such as a mass spectrometer (MS) or a photodiode array (PDA) detector, it becomes a powerful analytical tool for the identification and quantification of compounds like this compound. tandfonline.comnumberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. arsdcollege.ac.in In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a column. arsdcollege.ac.in The separated components then enter the mass spectrometer, which provides mass information for identification.
GC-MS has been successfully applied to the analysis of quinoline and its derivatives in various matrices. madison-proceedings.comresearchgate.net For instance, a method for determining quinoline in textiles utilized GC-MS with electron impact (EI) ionization, identifying characteristic ion peaks at m/z 129, 102, 123, and 51 for quinoline. madison-proceedings.com A similar approach can be optimized for this compound, where the mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture based on their interactions with a solid stationary phase. conquerscientific.com Different HPLC modes can be employed for the separation of nitrogen-containing heterocyclic compounds:
Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. conquerscientific.com It separates compounds based on their hydrophobicity. conquerscientific.com
Normal-Phase HPLC: This mode uses a polar stationary phase and a nonpolar mobile phase to separate compounds based on polarity. conquerscientific.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for separating polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net
Mixed-Mode Liquid Chromatography (MMLC): This approach combines reversed-phase and ion-exchange characteristics, providing unique selectivity for polar and ionizable compounds like quinolines. nih.gov
HPLC coupled with mass spectrometry (LC-MS) is particularly powerful for analyzing complex environmental or biological samples. researchgate.netnih.gov The separation power of HPLC reduces the complexity of the mixture entering the mass spectrometer, allowing for more accurate identification and quantification. nih.gov
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Applicability to this compound |
| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) | Suitable for volatile and thermally stable quinoline derivatives. madison-proceedings.comnih.gov |
| Reversed-Phase HPLC | Octadecyl silica (B1680970) (C18) | Acetonitrile/Water | MS, UV-Vis (PDA) | Good for separating based on hydrophobicity. conquerscientific.comresearchgate.net |
| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate | MS, UV-Vis (PDA) | Separates based on polarity. khanacademy.orgconquerscientific.com |
| Mixed-Mode LC (MMLC) | Reversed-phase and ion exchange | Acetonitrile/Water with buffers | Mass Spectrometry (MS) | Effective for polar and ionizable nitrogen heterocycles. nih.gov |
Quantitative Analytical Methods for Purity Assessment and Concentration Determination
Quantitative analysis is essential for determining the amount or concentration of a specific substance in a sample, which is critical for purity assessment and various applications. simsonpharma.comung.edu
Methods Based on Chromatographic Separation: Both GC-MS and HPLC can be used for quantitative analysis by creating a calibration curve. iyte.edu.tr This involves preparing a series of standard solutions of known concentrations of the analyte (in this case, this compound). These standards are analyzed, and a graph of the detector response (e.g., peak area) versus concentration is plotted. The concentration of this compound in an unknown sample can then be determined by measuring its detector response and interpolating the concentration from the calibration curve. iyte.edu.tr
For example, a GC-MS method for quinoline in textiles demonstrated good linearity with a correlation coefficient of 0.9998 over a specific concentration range, with a low detection limit of 0.1 mg/kg. madison-proceedings.comresearchgate.net Recoveries, which indicate the accuracy of the method, were in the range of 82.9% to 92.0%. madison-proceedings.comresearchgate.net Similar validation would be required for a quantitative method for this compound.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily known for structural elucidation, can also be a powerful quantitative tool. qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the concentration or purity of the analyte can be determined with high accuracy. mestrelab.com
Industrial and Specialized Research Applications of 4 Butylquinoline
Role as a Chemical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
An active pharmaceutical ingredient (API) is the component in a drug that produces the intended therapeutic effect. pyglifesciences.com The synthesis of these complex molecules often involves the use of simpler chemical building blocks known as intermediates. pyglifesciences.com Quinoline (B57606) and its derivatives are recognized for their wide-ranging pharmacological activities, including anti-viral, anti-parasitic, and anti-cancer properties, making them a cornerstone in medicinal chemistry. mdpi.com
While direct synthesis pathways for commercial drugs starting from 4-butylquinoline are not extensively documented in publicly available literature, the broader class of butylquinolines serves as crucial intermediates. For example, quinoline derivatives featuring a butyl group are integral to the structure of compounds investigated for significant biological activity. One such complex molecule, CHEMBL3585687, which incorporates a sec-butyl quinoline backbone, has been studied for its potential as a kinase inhibitor for applications in oncology. ontosight.ai Furthermore, 2-t-butyl-4-quinoline carboxylic acid has been identified as a powerful antagonist at the NMDA receptor, highlighting its potential in treating neurodegenerative conditions like Alzheimer's and Huntington's disease. The butyl group in these structures can influence properties like lipophilicity, which affects how the molecule interacts with biological systems. vulcanchem.com The use of related butylquinoline structures as precursors in the synthesis of bioactive molecules underscores the potential of this compound as a valuable starting material for developing novel APIs. chemicalbull.comvulcanchem.com
| Butylquinoline Derivative | Potential Therapeutic Application | Role |
| 2-t-Butyl-4-quinoline carboxylic acid | Neurodegenerative diseases (e.g., Alzheimer's, stroke-related injury) | Potent antagonist of the NMDA receptor. |
| CHEMBL3585687 (contains sec-butyl quinoline) | Cancer | Potential kinase inhibitor. ontosight.ai |
| Para-Tert-Butyl Quinoline | General Pharmaceuticals | Intermediate in API synthesis. chemicalbull.com |
Application in Specialty Chemicals and Advanced Research Compound Development
Specialty chemicals are produced in lower volumes compared to commodity chemicals and are designed for specific, performance-oriented functions in various industries. capitalresin.com this compound and its isomers fit within this category, serving as building blocks for advanced research compounds and specialized formulations. chemicalbull.com The inherent molecular structure of butylquinolines makes them a subject of interest for research and development aimed at creating novel molecules with tailored properties. chemicalbull.com
In the field of advanced research, scientists utilize butylquinoline derivatives to construct more complex molecules for a variety of applications. For instance, the synthesis of diquinolinyl-pyridine derivatives has been explored for their potential as antiparasitic agents. researchgate.net The development of such compounds relies on the availability of functionalized quinoline intermediates. The adaptability of the quinoline ring system allows for the creation of a diverse library of compounds for screening in drug discovery and materials science. researchgate.net Companies in the specialty chemical sector often synthesize these types of molecules on a custom basis for research institutions and technology-focused companies. thegoodscentscompany.com
Utilization in Fragrance and Flavor Industries: Olfactory Research and Product Formulation
The quinoline family of molecules, particularly isomers of butylquinoline, has a notable history in the fragrance industry. These compounds are known for their powerful and diffusive leather, woody, and earthy notes. scentree.cogivaudan.com Specifically, 6-sec-Butylquinoline is valued for its warm, musky character and is used in olfactory research and the development of functional fragrances. givaudan.comscimplify.comscimplify.com
However, the application of this compound itself in these industries appears limited. According to data from The Good Scents Company, while it is listed as a flavoring agent, its use is no longer supported by the industry as of 2011 (EFSA), and it is not recommended for fragrance applications. thegoodscentscompany.com This contrasts with other isomers like Isobutyl Quinoline, which is used to impart chypre and leather notes in perfumes. scentree.co The olfactory properties of quinoline derivatives are highly dependent on the position and structure of the alkyl substituent, leading to a wide range of scent profiles within the same chemical family.
| Compound | CAS Number | Typical Use / Olfactory Profile |
| This compound | 74808-78-9 | Noted as a flavoring agent but no longer supported by industry for this use. thegoodscentscompany.comnih.gov |
| 6-Secondary Butyl Quinoline | 65442-31-1, 67634-06-4 | Smooth, fine, woody-vetiver-leather character; used in chypre and woody compositions. givaudan.com |
| 2-Iso-Butyl Quinoline | 68198-80-1 | Used for chypre and leather notes, providing character and power. scentree.co |
| Iso Butyl Quinoline (mixed isomers) | 67634-06-4 / 65442-31-1 | Not specified, but used in fragrance formulations. iff.com |
Contribution to Materials Science: Fluorescent Dyes and Organic Pigments
In materials science, quinoline-based structures are finding application in the development of advanced organic materials. Organic pigments and fluorescent dyes are coloring agents used across numerous industries, from inks and paints to plastics. google.comscispace.com These colorants are typically complex organic molecules that absorb and emit light at specific wavelengths. scispace.com
The quinoline scaffold is a component of some functional dyes. While direct use of this compound as a dye is not prominent, its derivatives are relevant. The introduction of a tert-butyl group into quinoline-based polymers has been shown to improve the solubility and film-forming properties of materials used in organic light-emitting diodes (LEDs). vulcanchem.com This suggests that the butyl group can be a functionally important addition for creating processable and effective organic electronic materials. Fluorescent pigments are often composed of fluorescent dyes dissolved in a polymer resin. citycatpigments.com The development of novel dyes and pigments is an active area of research, and the functionalization of aromatic systems like quinoline is a key strategy for discovering new materials with desirable optical properties.
Emerging Applications in Radiopharmaceutical Tracers for Diagnostic Imaging
Radiopharmaceuticals are specialized drugs containing a radioactive isotope, used for diagnostic imaging techniques like Positron Emission Tomography (PET) or for therapeutic purposes. iaea.orgeanm.org A radiotracer consists of a targeting molecule that binds to a specific biological target (like a receptor or transporter) and a radioactive tag that allows its location to be detected by an imaging scanner. radiopaedia.org
The development of novel radiotracers is a significant area of research in medicine. While there is no widespread clinical use of a this compound-based radiotracer currently, the structural properties of the molecule make it a candidate for investigation. The butyl group adds lipophilicity (fat-solubility) and bulk, which can influence how a potential tracer distributes in the body and binds to its target. vulcanchem.com For example, bulky molecular structures can sometimes reduce non-specific binding to proteins in the blood. nih.gov Researchers are continually exploring new molecular scaffolds for creating tracers for targets like tumors or specific receptors in the brain. nih.gov The synthesis of quinoline derivatives for potential use in medicinal applications is an ongoing field of study, paving the way for future discoveries in diagnostic imaging. mdpi.com
Process Chemistry Innovations for Efficient Butylquinoline Production
The efficiency and methodology of chemical synthesis are critical for the commercial viability and environmental impact of producing chemical compounds. Innovations in process chemistry aim to improve yields, reduce waste, and simplify reaction procedures. deloitte.commdpi.com
Several methods for the synthesis of this compound and its derivatives have been reported in the scientific literature. A traditional and well-known method for producing quinolines is the Skraup synthesis, which involves reacting an aniline (B41778) with glycerol. scentree.co More modern and innovative approaches have also been developed. A Russian patent describes a process for the combined synthesis of 4-alkylquinolines, including this compound. google.com This method utilizes a palladium-catalyzed reaction between o-iodoaniline and the appropriate alkyne (in this case, a derivative of heptyne) in dimethyl formamide. google.com Another innovative, regioselective method has been developed for synthesizing 3-bromo-4-butylquinoline via a formal [4+2]-cycloaddition reaction. acs.org Furthermore, highly effective one-pot methods have been developed for synthesizing other quinoline derivatives from o-nitroarylcarbaldehydes, showcasing the ongoing advancements in creating these important heterocyclic compounds efficiently. rsc.orgresearchgate.net These innovations are part of a broader trend in chemical R&D toward more predictive, prescriptive, and automated experimentation. accenture.com
| Synthesis Method | Reactants | Key Features | Reference |
| Palladium-Catalyzed Cycloaddition | o-Iodoaniline, N,N-dimethyl-2-heptyne-1-amine | Combined synthesis of this compound and a related amine. | google.com |
| Formal [4+2]-Cycloaddition | Arylmethyl azide, 1-bromo-1-hexyne | Regioselective synthesis of 3-bromo-4-butylquinoline. | acs.org |
| Skraup Synthesis | para-Isobutylaniline, Glycerol, Sulfuric Acid, Nitrobenzene | General method for synthesizing quinoline rings. | scentree.co |
| One-Pot Synthesis | o-Nitroarylcarbaldehyde, Aldehydes/Ketones, Iron powder, KOH | Efficient, high-yield synthesis of 2-substituted quinolines. | rsc.orgresearchgate.net |
Environmental Impact Assessment and Degradation Pathways of Butylquinolines
Biodegradation Pathways and Microbial Interactions of Butylquinoline
The primary mechanism for the natural attenuation of quinolines in the environment is microbial degradation. wikipedia.org Various bacteria, including species from the genera Pseudomonas, Rhodococcus, Bacillus, Comamonas, Burkholderia, and Mycobacterium, have been identified as capable of degrading quinoline (B57606) and its derivatives under aerobic conditions. taylorfrancis.comresearchgate.netiwaponline.com Microbial consortia, often isolated from contaminated soils and industrial sludge, generally exhibit more effective degradation capabilities than single strains due to synergistic interactions. mdpi.comejbiotechnology.infofrontiersin.orgnih.gov
The aerobic biodegradation of quinolines typically initiates with a hydroxylation step. For quinoline itself, a common pathway involves the formation of 2-hydroxyquinoline (B72897) (1H-2-oxoquinoline). researchgate.netiwaponline.comnih.gov This intermediate is then further oxidized, leading to the cleavage of the heterocyclic ring. nih.gov For instance, Pseudomonas putida has been shown to degrade quinoline via the 8-hydroxycoumarin (B196171) pathway, where initial hydroxylation at the 2-position is followed by further oxidation to 2,8-dihydroxyquinoline and then 8-hydroxycoumarin. nih.gov The nitrogen atom within the quinoline structure is typically released as ammonia (B1221849) during this process. nih.gov
While direct studies on 4-butylquinoline are scarce, research on 4-methylquinoline (B147181) demonstrates that alkyl substitution influences the degradation process. A bacterial consortium and an isolated gram-negative strain (Lep1) were shown to degrade 4-methylquinoline, with 2-hydroxy-4-methylquinoline identified as a key intermediate. oup.com This suggests that the butyl group at the 4-position of the quinoline ring would likely be retained during the initial enzymatic attacks on the heterocyclic ring. The degradation process can be influenced by the concentration of the compound, with high concentrations sometimes inhibiting microbial activity. iwaponline.compjoes.com
Under anaerobic conditions, the biodegradation of N-heterocyclic compounds is also possible, though often slower. oup.com Studies have shown that pyridine (B92270) and its methylated analogues can be biotransformed under both sulfate-reducing and methanogenic conditions. oup.com
Table 1: Microorganisms Involved in Quinoline Degradation
| Genus | Degradation Capability | Reference |
|---|---|---|
| Pseudomonas | Degrades quinoline, often via the 8-hydroxycoumarin pathway. | researchgate.netnih.gov |
| Rhodococcus | Capable of degrading various N-heterocyclic aromatic compounds. | wikipedia.orgresearchgate.net |
| Bacillus | Shows tolerance and degradation ability for high concentrations of quinoline. | researchgate.netpjoes.com |
| Comamonas | Utilizes quinoline as a sole carbon and energy source. | researchgate.net |
| Burkholderia | Isolated from contaminated soil, capable of degrading quinoline. | researchgate.netbesjournal.com |
| Mycobacterium | Degrades polycyclic azaarenes like benzoquinolines. | taylorfrancis.com |
| Ochrobactrum | Isolated from coking wastewater, degrades quinoline under acidic conditions. | iwaponline.com |
Chemical Degradation Mechanisms in Environmental Matrices (e.g., Hydrolysis)
Abiotic degradation processes, including hydrolysis and oxidation, contribute to the transformation of butylquinolines in the environment, complementing biological pathways. ufz.de The rate and significance of these chemical reactions are highly dependent on the specific environmental matrix (water, soil) and conditions such as pH and the presence of catalytic surfaces. ufz.de
Hydrolysis can be a degradation pathway for certain organic compounds. For quinolines, the stability of the aromatic ring system generally makes them resistant to simple hydrolysis under typical environmental pH conditions. However, abiotic degradation can be catalyzed by components of the soil matrix, such as clay surfaces, which can facilitate various transformations. ufz.de
Oxidation reactions, particularly those mediated by reactive oxygen species, can play a more significant role. Iron oxides, which are common in subsurface environments, can catalyze the oxidation of quinoline in the presence of hydrogen peroxide (a process similar to Fenton-like reactions). ascelibrary.org Studies have shown that the catalytic activity varies with the type of iron oxide, with goethite being more effective than ferrihydrite. ascelibrary.org Such abiotic processes are relevant in the context of in-situ chemical oxidation (ISCO) remediation techniques but also occur naturally at slower rates.
Photo-Degradation Studies of Butylquinoline Compounds
Photodegradation is a key abiotic process for the removal of quinolines from sunlit surface waters and the atmosphere. researchgate.net Quinoline and its derivatives can absorb UV light, leading to direct photolysis. nih.gov The rate of photodegradation is influenced by light intensity, wavelength, and the presence of other substances in the water that can act as photosensitizers or quenchers. researchgate.netnih.gov
Studies on quinoline in aqueous solutions have shown that it degrades under UV irradiation, with predicted half-lives in surface water ranging from 14 days in summer to over 100 days in winter, depending on latitude and conditions. canada.caresearchgate.net The presence of dissolved organic matter and nitrates can accelerate photodegradation by producing hydroxyl radicals, which are highly reactive oxidants. researchgate.netnih.gov The process is also pH-dependent, with faster degradation observed in more acidic solutions. researchgate.netnih.gov
Table 2: Factors Influencing Quinoline Photodegradation
| Factor | Effect on Degradation Rate | Mechanism / Observation | Reference |
|---|---|---|---|
| pH | Increases in acidic conditions | Protonated form may have different photochemical properties. | researchgate.netnih.gov |
| Nitrates (NO₃⁻) | Accelerates | Formation of hydroxyl radicals upon irradiation. | researchgate.net |
| Dissolved Organic Matter (DOM) | Accelerates | Acts as a photosensitizer, producing reactive oxygen species. | researchgate.net |
| **Titanium Dioxide (TiO₂) ** | Significantly Accelerates | Acts as a photocatalyst, leading to mineralization. | nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | Accelerates | Generates hydroxyl radicals under UV light (UV/H₂O₂ process). | nih.govtandfonline.com |
Assessment of Butylquinoline Degradation Products and Their Environmental Fate
Further degradation leads to ring-opening products. For instance, the 8-hydroxycoumarin pathway ultimately yields compounds like 3-(2,3-dihydroxyphenyl)-propionic acid before the aromatic structure is fully broken down. nih.gov Photodegradation can also generate a variety of intermediates. The photolysis of quinoline can produce 2-hydroxyquinoline and 8-hydroxyquinoline, and prolonged irradiation can lead to the destruction of the aromatic nucleus. researchgate.net Advanced oxidation processes using UV/H₂O₂ generate various oxidized intermediates before complete mineralization. nih.govresearchgate.net
The environmental concern is that some of these degradation products may be more persistent, mobile, or toxic than this compound itself. researchgate.net Therefore, a complete environmental risk assessment must consider not just the parent compound but also the transformation products and their ultimate fate.
Table 3: Identified Degradation Intermediates of Quinoline and its Derivatives
| Parent Compound | Degradation Pathway | Identified Intermediates | Reference |
|---|---|---|---|
| Quinoline | Biodegradation | 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin | nih.gov |
| Quinoline | Biodegradation | 2-oxo-1,2-dihydroquinoline | iwaponline.comnih.gov |
| 4-Methylquinoline | Biodegradation | 2-Hydroxy-4-methylquinoline | oup.com |
| Quinoline | Photodegradation | 2-Hydroxyquinoline, 8-Hydroxyquinoline | researchgate.net |
| Quinolinecarboxylic Herbicides | Photodegradation | Decarboxylated quinolines (e.g., 7-chloro-3-methylquinoline) | nih.gov |
Application of Life Cycle Impact Assessment (LCIA) Frameworks for Butylquinoline-Related Processes
Life Cycle Impact Assessment (LCIA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle—from raw material extraction to manufacturing, use, and final disposal. sekisui-sc.comeuropa.eu For specialty chemicals like this compound, an LCIA provides a holistic view of its environmental footprint, moving beyond just its direct toxicity or biodegradability. earthshiftglobal.comp6technologies.comknoell.com
The LCIA framework involves several key steps:
Life Cycle Inventory (LCI): Compiling data on all inputs (e.g., raw materials, energy) and outputs (e.g., emissions to air, water, and soil; waste) associated with the chemical's life cycle. scispace.com
Impact Category Selection: Choosing relevant environmental impact categories, such as global warming potential, acidification, eutrophication, ozone depletion, human toxicity, and ecotoxicity. esu-services.chlcanz.org.nz
Characterization: Converting the LCI data into potential impacts using characterization factors. For example, greenhouse gas emissions are converted to kg CO₂ equivalents. auslci.com.au
While a specific, published LCIA for this compound is not available, the framework can be applied hypothetically. The assessment would need to consider the environmental burdens from the synthesis of quinoline and the subsequent alkylation step to produce this compound. This includes the energy consumption, solvent use, and waste generation during manufacturing. scispace.com The use phase might involve emissions during its application as a solvent or chemical intermediate. Finally, the end-of-life phase would assess the impacts related to its degradation pathways, the formation of byproducts, and its ultimate fate in various environmental compartments as discussed in the preceding sections.
LCIA helps to identify "hotspots" in a chemical's life cycle where environmental burdens are highest, guiding efforts to improve sustainability. sekisui-sc.com For butylquinoline-related processes, this could involve optimizing synthesis to reduce waste, choosing greener solvents, or ensuring that end-of-life management minimizes the release of the compound and its more problematic degradation products into the environment. p6technologies.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
